molecular formula C22H20N4O4S2 B11503242 3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

Cat. No.: B11503242
M. Wt: 468.6 g/mol
InChI Key: VMRDZKFIVFVRDK-UHFFFAOYSA-N
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Description

3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the initial formation of the thieno[2,3-b]thiophene core, followed by functionalization at specific positions to introduce the amino and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIAMINO-N2,N5-BIS(3-METHOXYPHENYL)THIENO[2,3-B]THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]thiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3,4-diamino-2-N,5-N-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-29-13-7-3-5-11(9-13)25-20(27)18-16(23)15-17(24)19(32-22(15)31-18)21(28)26-12-6-4-8-14(10-12)30-2/h3-10H,23-24H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

VMRDZKFIVFVRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC(=CC=C4)OC)N

Origin of Product

United States

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